Methyl 2-isopropyl-2-methyl-5-oxohexanoate
Overview
Description
Methyl 2-isopropyl-2-methyl-5-oxohexanoate is an organic compound with the molecular formula C11H20O3. It is an ester, characterized by the presence of a carbonyl group adjacent to an oxygen atom, which is bonded to a methyl group. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isopropyl-2-methyl-5-oxohexanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-isopropyl-2-methyl-5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 2-isopropyl-2-methyl-5-oxohexanoic acid.
Reduction: 2-isopropyl-2-methyl-5-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-isopropyl-2-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-isopropyl-2-methyl-5-oxohexanoate involves its interaction with various molecular targets. In biochemical pathways, it may act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active compounds. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which can further participate in metabolic processes.
Comparison with Similar Compounds
Methyl 2-isopropyl-2-methyl-5-oxohexanoate can be compared with other esters such as:
Methyl acetate: A simple ester with a similar functional group but a different carbon chain structure.
Ethyl 2-isopropyl-5-oxohexanoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-methyl-5-oxohexanoate: Lacks the isopropyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-2-propan-2-ylhexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-8(2)11(4,10(13)14-5)7-6-9(3)12/h8H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIWTDYBBHQCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CCC(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336747 | |
Record name | Methyl 2-isopropyl-2-methyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33422-34-3 | |
Record name | Methyl 2-isopropyl-2-methyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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